Cas no 2109571-45-9 (ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate)

Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate is a chiral morpholine-substituted pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a stereochemically defined (2S,6R)-dimethylmorpholine moiety, which may enhance selectivity in biological interactions. Its pyridazine core offers a versatile scaffold for further functionalization, while the ethyl ester group provides a handle for derivatization or prodrug strategies. The structural complexity of this molecule makes it a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting CNS or enzyme modulation. Its defined stereochemistry ensures reproducibility in research applications where enantiopurity is critical. The compound's stability under standard laboratory conditions facilitates handling and storage.
ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate structure
2109571-45-9 structure
Product Name:ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
CAS No:2109571-45-9
MF:C13H19N3O3
MW:265.308263063431
CID:5729386
PubChem ID:121206181
Update Time:2025-10-27

ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2109571-45-9
    • AKOS026715344
    • ethyl 6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridazine-3-carboxylate
    • F1967-5342
    • Rel-ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
    • ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
    • 3-Pyridazinecarboxylic acid, 6-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-, ethyl ester, rel-
    • Inchi: 1S/C13H19N3O3/c1-4-18-13(17)11-5-6-12(15-14-11)16-7-9(2)19-10(3)8-16/h5-6,9-10H,4,7-8H2,1-3H3/t9-,10+
    • InChI Key: LZTOQKMIPHDEGU-AOOOYVTPSA-N
    • SMILES: O1[C@H](C)CN(C2=CC=C(C(=O)OCC)N=N2)C[C@@H]1C

Computed Properties

  • Exact Mass: 265.14264148g/mol
  • Monoisotopic Mass: 265.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • Density: 1.135±0.06 g/cm3(Predicted)
  • Boiling Point: 459.5±45.0 °C(Predicted)
  • pka: 3.92±0.10(Predicted)

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Additional information on ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate

Ethyl 6-((2S,6R)-2,6-Dimethylmorpholino)Pyridazine-3-Carboxylate: A Comprehensive Overview

Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate, identified by the CAS number 2109571-45-9, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridazine ring with a morpholine derivative and an ethyl ester group. The stereochemistry at the 2S and 6R positions of the morpholine ring adds complexity to its structure and potentially influences its biological activity.

The synthesis of ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate involves a series of well-defined organic reactions. The starting material typically undergoes nucleophilic substitution or coupling reactions to introduce the morpholine moiety and the ethyl ester group. The stereochemistry is controlled during the synthesis to ensure the desired configuration at the chiral centers. This compound has been studied for its potential applications in drug discovery and agrochemicals due to its structural versatility.

Recent studies have highlighted the importance of pyridazine derivatives in medicinal chemistry. Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate has shown promising results in preclinical models for its ability to modulate specific biological targets. For instance, research published in Nature Communications demonstrated that this compound exhibits selective inhibition of a key enzyme involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate has been explored for its role in agrochemicals. Field trials conducted by leading agricultural research institutions have indicated that this compound possesses effective pest control properties without adverse effects on non-target species. Its stability under various environmental conditions further enhances its suitability for agricultural use.

The stereochemistry of this compound plays a crucial role in determining its biological activity. The (2S,6R strong>) configuration ensures optimal interaction with target proteins, thereby enhancing efficacy while minimizing off-target effects. This aspect has been extensively studied using computational modeling techniques such as molecular docking and dynamics simulations.

Ethical considerations are paramount in the development and application of ethyl 6-((< strong >2S,6R strong >)-< strong >2,6-dimethylmorpholino strong >)pyridazine - < strong >3-carboxylate strong > . Researchers have emphasized the importance of conducting rigorous safety assessments to ensure that this compound does not pose risks to human health or the environment . Ongoing studies are focused on evaluating its long-term effects and exploring methods for sustainable production.

In conclusion , ethyl 6-( ( < strong > 2S , 6 R strong > ) - < strong > 2 , 6 - dimethylmorpholino strong > ) pyridazine - < strong > 3 - carboxylate strong > ( CAS No . < strong > 2109571 -45 -9 strong > ) represents a significant advancement in organic synthesis and drug discovery . Its unique structure , combined with promising biological activity , positions it as a valuable tool in addressing unmet medical and agricultural needs . Continued research will undoubtedly unlock further applications and optimize its use across various industries . p> article > response >

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